Intratumoral SN38 Accumulation vs. Irinotecan
In orthotopic colorectal cancer mouse models, Antitumor agent-102 (Conjugate 10) delivered a higher concentration of free SN38 within tumor tissues compared to irinotecan when both were administered at the same dosage [1]. This tumor-selective accumulation is attributed to the glucose transporter inhibitor moiety of the conjugate, which exploits elevated GLUT expression in colorectal cancer cells, coupled with tumor microenvironment–specific SN38 release via glutathione or cathepsin cleavage [1].
| Evidence Dimension | Free SN38 concentration in tumor tissue |
|---|---|
| Target Compound Data | Higher free SN38 concentration (quantitative fold-change not specified in abstract) |
| Comparator Or Baseline | Irinotecan |
| Quantified Difference | Qualitatively higher; biodistribution studies showed conjugate 10 could induce higher concentrations of free SN38 in tumor tissues than irinotecan |
| Conditions | Orthotopic colorectal cancer mouse model; same dosage for both compounds |
Why This Matters
Higher intratumoral free SN38 concentration at equivalent dosing predicts superior target engagement and antitumor efficacy without requiring dose escalation, which directly informs experimental design for in vivo colorectal cancer studies.
- [1] Chiu PF, Chang CK, Huang PS, et al. Design, Synthesis, and Evaluation of Glucose Transporter Inhibitor-SN38 Conjugates for Targeting Colorectal Cancer. J Med Chem. 2023;66(14):9684-9696. PMID: 37413981. View Source
